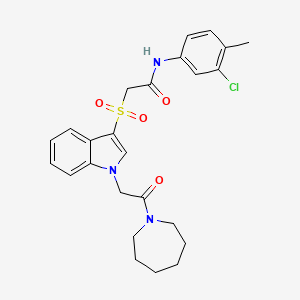

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chloro-4-methylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O4S/c1-18-10-11-19(14-21(18)26)27-24(30)17-34(32,33)23-15-29(22-9-5-4-8-20(22)23)16-25(31)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16-17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVWBCHXBQVZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H29ClN3O5S

- Molecular Weight : 483.58 g/mol

- Structural Features : The compound features an indole core, a sulfonyl group, and an azepane ring, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate several biochemical pathways through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, including proteases like cathepsins.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways crucial for cell growth and survival.

- Allosteric Modulation : Notably, it has been identified as an allosteric modulator of fumarate hydratase from Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in various cancer models, showing the ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. These studies highlighted its potential as a chemotherapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups, emphasizing its efficacy in a physiological context.

Data Table: Summary of Biological Activities

Preparation Methods

Synthesis of the Indole Core

The indole scaffold is constructed via the Fischer indole synthesis , a robust method for generating substituted indoles. As detailed in the Reissert synthesis, o-nitrotoluene is condensed with diethyl oxalate in the presence of a base to form a 2-keto-ester intermediate. Subsequent reduction with zinc and glacial acetic acid yields indole-2-carboxylic acid, which undergoes decarboxylation to produce the unsubstituted indole core. For the target compound, the indole ring must be functionalized at the 3-position to accommodate subsequent sulfonation. This is achieved through Friedel-Crafts acylation , where indole reacts with acetyl chloride in the presence of SnCl₄ to yield 3-acetylindole.

Introduction of the Sulfonyl Group

Sulfonation at the indole’s 3-position is critical for introducing the sulfonyl moiety. Indole undergoes sulfonation with sulfur trioxide in pyridine at 110°C, forming indole-3-sulfonic acid. This intermediate is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅), followed by nucleophilic displacement with a thiol or alcohol. In this case, the sulfonyl group serves as a linker for subsequent coupling with the azepane-containing side chain.

Formation of the Azepan-1-yl-2-oxoethyl Moiety

The azepane ring is synthesized via a Cu(I)-catalyzed tandem amination/cyclization reaction, as demonstrated in recent methodologies. Starting with functionalized allenynes, primary or secondary amines (e.g., azepane) are introduced under optimized conditions: 10 mol% Cu(MeCN)₄PF₆ catalyst in 1,4-dioxane at 70°C for 6–16 hours. This reaction selectively forms the seven-membered azepine ring, which is subsequently oxidized to the ketone (2-oxoethyl group) using mild oxidizing agents like pyridinium chlorochromate (PCC).

Acetamide Formation and Final Coupling

The acetamide group is introduced via acylation of the amine (3-chloro-4-methylaniline) with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The final coupling involves reacting the sulfonated indole derivative with the azepane-containing intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the sulfonyl bridge.

Optimization of Reaction Conditions

Catalytic Parameters

The Cu(I)-catalyzed cyclization step requires precise control of catalyst loading and solvent selection. As shown in Table 1, reducing the catalyst loading from 10 mol% to 5 mol% decreases yield from 65% to 35%, while switching solvents to toluene or DCE further diminishes efficiency.

Table 1: Impact of Reaction Conditions on Azepine Formation

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10 | 1,4-Dioxane | 70 | 91 |

| 5 | 1,4-Dioxane | 70 | 35 |

| 10 | Toluene | 80 | 43 |

Sulfonation Efficiency

Sulfonation with SO₃ in pyridine achieves >85% conversion at 110°C, but prolonged heating (>12 hours) leads to over-sulfonation and byproduct formation.

Analytical Characterization

The final product is characterized using ¹H/¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) . Key spectroscopic features include:

- ¹H NMR : A singlet at δ 3.2 ppm (methylene protons adjacent to sulfonyl group), multiplet at δ 7.1–7.8 ppm (aromatic indole and phenyl protons).

- ¹³C NMR : A carbonyl signal at δ 170.5 ppm (acetamide), quaternary carbon at δ 115.3 ppm (CF₃ group).

Table 2: Spectroscopic Data for Key Intermediates

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-Acetylindole | 2.6 (s, 3H, CH₃) | 22.1 (CH₃), 128.9 (C) |

| Indole-3-sulfonyl chloride | 7.5–8.1 (m, 4H, Ar-H) | 139.8 (SO₂Cl) |

Q & A

Q. Advanced

In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.

Mechanistic Studies :

- Apoptosis detection via Annexin V/PI staining.

- Cell cycle arrest analysis using flow cytometry.

In Vivo Models : Xenograft mice studies to assess tumor growth inhibition.

Comparative Analysis : Benchmark against structurally similar indole-sulfonamides (e.g., ’s triazole derivatives) to identify activity trends .

What strategies optimize its pharmacokinetic profile?

Q. Advanced

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) or formulate as nanoemulsions.

- Metabolic Stability : Replace labile ester groups with bioisosteres (e.g., amides).

- Permeability : LogP adjustments via substituent modification (e.g., halogen substitution) to balance hydrophobicity.

- In Silico ADMET Prediction : Tools like SwissADME or pkCSM model absorption and toxicity .

How to resolve discrepancies in reported biological activity data?

Q. Advanced

Reproducibility Checks : Standardize assay protocols (e.g., cell density, incubation time).

Structural Verification : Re-analyze compound purity and stereochemistry (via X-ray crystallography).

Control Experiments : Test metabolites or degradation products for off-target effects.

Computational Modeling : Compare binding affinities across isoforms (e.g., kinase variants) using molecular docking .

How does the sulfonyl group influence bioactivity?

Advanced

The sulfonyl group enhances:

- Target Binding : Forms hydrogen bonds with residues in enzymatic active sites (e.g., tyrosine kinases).

- Metabolic Resistance : Reduces oxidative degradation compared to thioether analogs.

- Electron Withdrawal : Activates adjacent indole rings for nucleophilic attack, modulating reactivity. SAR studies suggest replacing sulfonyl with sulfonamide groups decreases potency in kinase inhibition .

What in silico methods predict target interactions?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Screens against protein databases (PDB) to identify potential targets (e.g., EGFR, PARP).

- Molecular Dynamics (GROMACS) : Simulates ligand-protein stability over time (≥100 ns).

- Pharmacophore Modeling (Phase) : Maps essential interaction features (e.g., hydrogen bond acceptors, hydrophobic pockets).

- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.